Solubility of 2,2-dimethyldecanoic acid in polar vs non-polar solvents
Solubility of 2,2-dimethyldecanoic acid in polar vs non-polar solvents
Strategic Characterization for Drug Formulation & Delivery Systems
Executive Summary: The "Neo-Acid" Advantage
2,2-dimethyldecanoic acid (CAS 5343-54-4) represents a specific subclass of fatty acids known as Neo-acids or Versatic™ acids.[1] Unlike linear fatty acids (e.g., lauric acid), the presence of a quaternary carbon at the
For drug development professionals, this molecule offers a unique duality:
-
Metabolic Stability: The gem-dimethyl group blocks
-oxidation and hinders enzymatic hydrolysis, making it an ideal candidate for stable prodrug moieties or hydrophobic ion-pairing (HIP) agents.[1] -
Tunable Lipophilicity: With a calculated LogP (
4.8), it provides substantial lipophilic drive for membrane permeation without the rapid metabolic degradation seen in linear analogs.[1]
This guide details the solubility behavior of 2,2-dimethyldecanoic acid across polar and non-polar landscapes, providing a robust framework for its utilization in lipid-based formulations (LBF) and ion-pairing strategies.
Physicochemical Profile & Theoretical Modeling[1]
Before wet-lab characterization, we establish the theoretical solubility parameters.[1] The structural motif—a hydrophobic C10 tail anchored by a sterically crowded carboxyl head—dictates its interaction energies.[1]
| Property | Value (Approx/Calc) | Significance in Formulation |
| Molecular Weight | 200.32 g/mol | Low MW favorable for high molar density.[1] |
| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic; preferentially partitions into lipid bilayers.[1] |
| pKa | 4.9 – 5.1 | Weak acid.[1] Solubility is pH-dependent (switchable).[1] |
| H-Bond Donors | 1 (Carboxyl -OH) | Capable of dimerization in non-polar solvents.[1] |
| H-Bond Acceptors | 2 (Carbonyl/Hydroxyl O) | Interaction sites for polar protic solvents.[1] |
| Physical State | Viscous Liquid / Low MP Solid | Branching disrupts crystal packing, lowering MP vs. linear C12.[1] |
2.1 Hansen Solubility Parameters (HSP)
To predict miscibility, we analyze the three Hansen parameters: Dispersion (
- (Dispersion): High.[1] Dominated by the decyl chain.[1] Matches non-polar solvents (Hexane, Heptane).[1]
- (Polarity): Low to Moderate.[1] The carboxyl group contributes, but the bulk alkyl chain dilutes this vector.[1][2]
- (H-Bonding): Moderate.[1] Significant dimerization occurs in non-polar media; ionization in water disrupts this.[1]
Solubility Landscape: Non-Polar vs. Polar[1]
3.1 Non-Polar Solvents (The "Like Dissolves Like" Domain)
In solvents such as n-Heptane, Toluene, and Chloroform , 2,2-dimethyldecanoic acid exhibits high solubility (>100 mg/mL) .
-
Mechanism: The dissolution is driven by Van der Waals forces between the solvent and the alkyl tail.[1]
-
Dimerization: In aprotic non-polar solvents (e.g., Hexane), the acid exists primarily as a cyclic dimer held together by intermolecular hydrogen bonds between the carboxyl groups. This dimerization effectively "hides" the polar head group, further enhancing lipophilicity.[1]
-
Steric Impact: The
-dimethyl substitution creates a "shield" around the carboxyl group.[1] While it does not prevent dimerization, it reduces the kinetics of interaction with larger nucleophiles or solvating species.[1]
3.2 Polar Solvents (The Hydrophobic Effect & Ionization)
Solubility in polar solvents is strictly bifurcated by pH and solvent proticity.[1]
A. Polar Organic Solvents (Ethanol, DMSO, Isopropanol):
-
Solubility: High. [1]
-
Mechanism: These solvents are amphiphilic.[1] The alkyl tail interacts with the non-polar regions of the solvent (e.g., ethyl group of ethanol), while the hydroxyl group H-bonds with the carboxyl head.
-
Application: Ethanol is the preferred co-solvent for preparing stock solutions for biological assays.[1]
B. Water (Polar Protic):
-
Low pH (pH < pKa): Insoluble (< 0.1 mg/mL). The molecule exists in its protonated, neutral form. The hydrophobic effect (entropic penalty of ordering water around the C10 chain) dominates, forcing phase separation.
-
High pH (pH > pKa + 2): Soluble (Micellar). Upon deprotonation (using NaOH or Tromethamine), the molecule becomes an anionic surfactant.[1]
-
Critical Micelle Concentration (CMC): The branched tail increases the cross-sectional area of the headgroup region, likely resulting in a higher CMC and smaller aggregation number compared to linear Sodium Laurate.
-
Visualization: Solubility Mechanism & Pathways[1]
Figure 1: Solubility decision tree for 2,2-dimethyldecanoic acid based on solvent polarity and pH environment.[1]
Experimental Protocols
As a Senior Scientist, reliance on literature values is insufficient for critical formulation. The following protocols are designed to generate self-validating data.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the equilibrium solubility in specific organic solvents (e.g., Octanol, IPM) or buffers.
-
Preparation: Add excess 2,2-dimethyldecanoic acid (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration:
-
Separation: Centrifuge at 10,000 x g for 10 minutes (if solid) or allow phase separation (if liquid oil).
-
Quantification (HPLC-UV/CAD):
Protocol B: Intrinsic pKa Determination (Potentiometric Titration)
Objective: Define the precise pH-solubility switch point.[1]
-
Setup: Use a SiriusT3 or equivalent autotitrator.[1]
-
Solvent: Due to low water solubility, use the Co-solvent Method .[1]
-
Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.[1]
-
-
Titration: Titrate 0.5 mM sample with 0.1 M KOH.
-
Extrapolation: Plot the apparent pKa (
) vs. % Methanol. The y-intercept (0% Methanol) is the aqueous intrinsic pKa.[1]-
Expected Result: The steric bulk may result in a slightly higher pKa than decanoic acid due to electronic induction (+I effect of methyls) destabilizing the carboxylate anion, though solvation hindrance also plays a role.
-
Application in Drug Development: Hydrophobic Ion Pairing (HIP)[1]
The primary utility of 2,2-dimethyldecanoic acid in modern drug delivery is as a Hydrophobic Counter-ion for cationic peptides or small molecules (e.g., API-NH3+).
The Concept: By pairing a cationic drug with the anionic form of 2,2-dimethyldecanoic acid, you neutralize the charge and attach a lipophilic C10 tail. This increases the complex's LogP, enabling:
-
Oral Bioavailability: Enhanced permeation across the intestinal epithelium.[1]
-
Lymphatic Transport: Promotion of chylomicron association.[1]
-
Sustained Release: The steric bulk of the neo-acid slows down the dissociation of the ion pair in physiological media.[1]
Figure 2: Workflow for utilizing 2,2-dimethyldecanoic acid in Hydrophobic Ion Pairing (HIP) to enhance drug bioavailability.[1]
References
-
PubChem. (2025).[1][3][4] 2,2-Dimethyldecanoic acid (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1][5][6] Butanoic acid, 2,2-dimethyl- (Analogous physicochemical data).[1][4][6][7] National Institute of Standards and Technology.[1][3][5][6] Retrieved from [Link][1][5][6]
-
ResearchGate. (2021). Solubility data of fatty acids in organic solvents.[1][8][9] (General reference for fatty acid solubility trends). Retrieved from [Link]
-
MDPI. (2024).[1] Research in the Field of Drug Design and Development.[1] (Context for drug delivery applications). Retrieved from [Link][1]
Sources
- 1. 2,2-Dimethyldecanoic acid | C12H24O2 | CID 219315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 6. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 7. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
